molecular formula C9H14N2O B1605420 3-((3-Pyridylmethyl)amino)propanol CAS No. 6951-00-4

3-((3-Pyridylmethyl)amino)propanol

Cat. No.: B1605420
CAS No.: 6951-00-4
M. Wt: 166.22 g/mol
InChI Key: DKSQDSSMOUQQRK-UHFFFAOYSA-N
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Description

3-((3-Pyridylmethyl)amino)propanol is an organic compound with the molecular formula C9H14N2O. It is characterized by the presence of a pyridine ring attached to a propanol chain via an amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Pyridylmethyl)amino)propanol typically involves the reaction of 3-pyridylmethylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Pyridylmethylamine+Propylene oxideThis compound\text{3-Pyridylmethylamine} + \text{Propylene oxide} \rightarrow \text{this compound} 3-Pyridylmethylamine+Propylene oxide→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any side reactions. The temperature and pressure conditions are optimized to maximize the yield of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-((3-Pyridylmethyl)amino)propanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-((3-Pyridylmethyl)amino)propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals

Mechanism of Action

The mechanism of action of 3-((3-Pyridylmethyl)amino)propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Pyridylmethyl)amino)propanol
  • 3-((4-Pyridylmethyl)amino)propanol
  • 3-((3-Pyridylethyl)amino)propanol

Uniqueness

3-((3-Pyridylmethyl)amino)propanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-(pyridin-3-ylmethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-6-2-5-11-8-9-3-1-4-10-7-9/h1,3-4,7,11-12H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSQDSSMOUQQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219746
Record name 3-((3-Pyridylmethyl)amino)propanol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6951-00-4
Record name 3-[(3-Pyridinylmethyl)amino]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6951-00-4
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Record name 3-((3-Pyridylmethyl)amino)propanol
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Record name NSC65651
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Record name 3-((3-Pyridylmethyl)amino)propanol
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Record name 3-[(3-pyridylmethyl)amino]propanol
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Record name 3-((3-Pyridylmethyl)amino)propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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